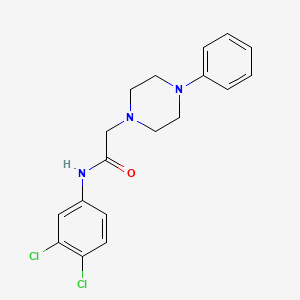

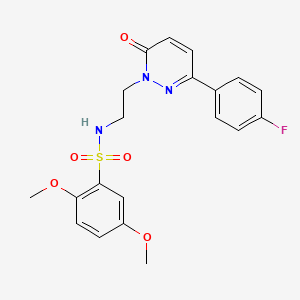

![molecular formula C9H15BrF2Si B2645609 [(3-Bromo-1-bicyclo[1.1.1]pentanyl)-difluoromethyl]-trimethylsilane CAS No. 2490404-01-6](/img/structure/B2645609.png)

[(3-Bromo-1-bicyclo[1.1.1]pentanyl)-difluoromethyl]-trimethylsilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bicyclo[1.1.1]pentanes are organic compounds that are part of the bicyclic bridged compounds family . They were demonstrated to be bioisosteres of the phenyl ring in 2012 . The difficulty in their large-scale preparation is still a problem, often outweighing the corresponding derivatives to becoming clinical candidates .

Synthesis Analysis

A practical general reaction that gives bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light has been reported . No additional additives or catalysts are needed . Using this strategy, more than 300 functionalized bicyclo[1.1.1]pentanes have been prepared on a (multi)gram scale .Molecular Structure Analysis

Bicyclo[1.1.1]pentanes are hydrocarbons with a molecular structure consisting of three rings of four carbon atoms each . They are highly strained molecules .Chemical Reactions Analysis

Bicyclo[1.1.1]pentanes are increasingly valued as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes . Variation of the BCB bridgehead substituents can be challenging due to the inherent strain of the bicyclic scaffold .Physical And Chemical Properties Analysis

Bicyclo[1.1.1]pentanes are hydrocarbons with a formula of C5H8 . They are highly strained molecules .Aplicaciones Científicas De Investigación

New Reagents and Synthetic Approaches

- The use of bicyclo[1.1.1]pentane derivatives in the synthesis of complex organic molecules is highlighted by various studies. One approach developed practical synthetic methods for difluoro-substituted bicyclo[1.1.1]pentanes, suggesting these compounds as saturated bioisosteres of the benzene ring for drug discovery projects (Bychek et al., 2019). This indicates the utility of halogenated bicyclo[1.1.1]pentane derivatives in medicinal chemistry, potentially including the compound .

Applications in Medicinal Chemistry

- Difluoro-substituted bicyclo[1.1.1]pentanes have been synthesized as bioisosteres to improve physicochemical properties of drug candidates. This work underscores the relevance of such compounds in the development of new therapeutics, where the specific structural features of [(3-Bromo-1-bicyclo[1.1.1]pentanyl)-difluoromethyl]-trimethylsilane could be leveraged (Ma et al., 2019).

Structural and Mechanistic Insights

- Research on bicyclo[1.1.1]pentane derivatives provides insights into their chemical behavior and structural characteristics. For instance, studies on the thermolysis of 1,2-dioxetanes derived from related structures could offer valuable information on the stability and reactivity of bicyclo[1.1.1]pentane-based compounds under various conditions (Kopecky et al., 1975).

Advanced Synthetic Techniques

- Innovative synthetic techniques involving bicyclo[1.1.1]pentane units demonstrate the versatility of these structures in organic synthesis. For example, the selective synthesis of 2,2-difluorobicyclo[1.1.1]pentane analogues showcases the ability to introduce functional groups in specific positions, which could be directly relevant to manipulating [(3-Bromo-1-bicyclo[1.1.1]pentanyl)-difluoromethyl]-trimethylsilane for desired applications (Ma et al., 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

[(3-bromo-1-bicyclo[1.1.1]pentanyl)-difluoromethyl]-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrF2Si/c1-13(2,3)9(11,12)7-4-8(10,5-7)6-7/h4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFPIFDUPPFVHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C12CC(C1)(C2)Br)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrF2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

({3-Bromobicyclo[1.1.1]pentan-1-yl}difluoromethyl)trimethylsilane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one](/img/structure/B2645530.png)

![2-Chloro-5-[(phenylsulfanyl)methyl]-1,3-thiazole](/img/structure/B2645534.png)

![3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2645536.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethoxybenzamide](/img/structure/B2645537.png)

![Tert-butyl 2-cyanospiro[chroman-4,4'-piperidine]-1'-carboxylate](/img/structure/B2645541.png)

![5-((2,5-dimethylbenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2645542.png)

![2-Chloro-N-[2-(2-methoxyphenyl)-2-propan-2-yloxyethyl]acetamide](/img/structure/B2645546.png)